Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate
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Overview
Description
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate typically involves the reaction of butyl alcohol with 2,2,3,3,4,4,4-heptafluorobutyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. A common solvent used in this reaction is dichloromethane, and a base such as pyridine is often added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common nucleophiles include amines and thiols, and the reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Hydrolysis: Butyl alcohol and 2,2,3,3,4,4,4-heptafluorobutyric acid.
Substitution: Products depend on the nucleophile used, such as butyl amine or butyl thiol derivatives.
Scientific Research Applications
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: Employed in the study of enzyme mechanisms where fluorinated analogs are used to probe active sites.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and hydrophobicity.
Industry: Utilized in the production of specialty polymers and coatings that require high chemical resistance and low surface energy.
Mechanism of Action
The mechanism by which Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate exerts its effects is primarily through its chemical stability and hydrophobic interactions. The multiple fluorine atoms create a highly stable structure that resists degradation. In biological systems, it can interact with hydrophobic regions of proteins and membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate
- 2,2,2-Trifluoroethyl methacrylate
Uniqueness
Butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate is unique due to its carbonate functional group, which imparts different reactivity compared to methacrylates and acrylates. This makes it particularly useful in applications requiring specific chemical transformations and stability.
Properties
Molecular Formula |
C9H11F7O3 |
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Molecular Weight |
300.17 g/mol |
IUPAC Name |
butyl 2,2,3,3,4,4,4-heptafluorobutyl carbonate |
InChI |
InChI=1S/C9H11F7O3/c1-2-3-4-18-6(17)19-5-7(10,11)8(12,13)9(14,15)16/h2-5H2,1H3 |
InChI Key |
KMUUGVKNILRWHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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